2,4-dimethyl-1H-indole

Overview

Description

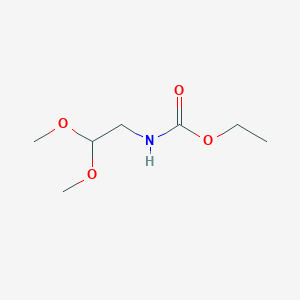

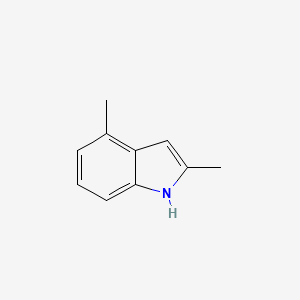

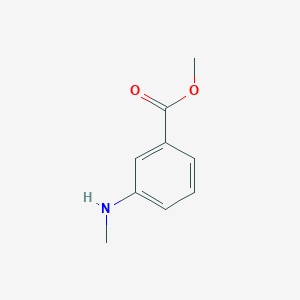

2,4-Dimethyl-1H-indole is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.2 . It is a red liquid and is often used in research and development .

Synthesis Analysis

The synthesis of indole derivatives, including 2,4-dimethyl-1H-indole, has been a subject of interest in recent years . Indoles play a significant role in cell biology and have various biological properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Molecular Structure Analysis

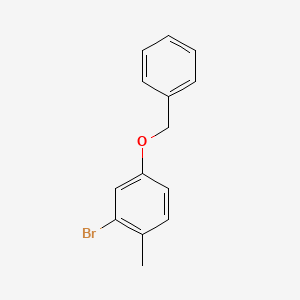

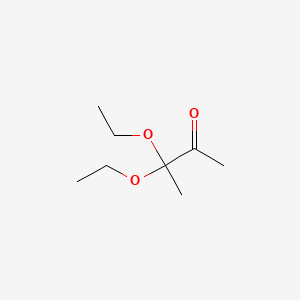

The molecular structure of 2,4-dimethyl-1H-indole consists of a benzene ring fused with a pyrrole ring . The two methyl groups are attached to the second and fourth carbon atoms of the indole ring .Physical And Chemical Properties Analysis

2,4-Dimethyl-1H-indole is a red liquid . It has a molecular weight of 145.2 and its IUPAC name is 2,4-dimethyl-1H-indole .Scientific Research Applications

Anticancer Applications

2,4-Dimethyl-1H-indole has been studied for its potential in cancer therapy. Indole derivatives are known to inhibit protein kinase, tubulin, and the p53 pathway, which are crucial in the development and progression of tumors . The modification of the indole structure has led to compounds with significant anti-glioblastoma activity, offering a promising platform for developing new drug candidates against aggressive forms of cancer like glioblastoma multiforme (GBM) .

Antiviral Activity

Indole compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. Specific derivatives of 2,4-dimethyl-1H-indole have demonstrated high selectivity and potency as antiviral agents, with some compounds exhibiting IC50 values in the low micromolar range . This suggests their potential use in developing treatments for viral infections.

Anti-inflammatory Properties

The indole nucleus is a component of many synthetic drugs with anti-inflammatory properties. Derivatives of 2,4-dimethyl-1H-indole may bind with high affinity to multiple receptors, modulating inflammatory pathways and providing relief from inflammatory conditions .

Antimicrobial Effects

Indole derivatives, including those with the 2,4-dimethyl-1H-indole structure, have been explored for their antimicrobial properties. They are found to be effective against a range of bacteria and fungi, which makes them valuable in the development of new antimicrobial agents .

Neuroprotective Effects

Research has indicated that indole derivatives can have neuroprotective effects. These compounds may offer therapeutic possibilities for neurodegenerative diseases by protecting neuronal cells from damage or death .

Antidiabetic Activity

2,4-Dimethyl-1H-indole derivatives have been investigated for their potential in managing diabetes. They may exert effects on various pathways involved in glucose metabolism, offering a new approach to diabetes treatment .

Antimalarial Potential

The indole nucleus is present in many natural compounds with antimalarial activity. Derivatives of 2,4-dimethyl-1H-indole are being studied for their ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .

Anticholinesterase Activity

Indole derivatives have been reported to possess anticholinesterase activity, which could be beneficial in treating diseases like Alzheimer’s, where cholinesterase inhibitors are used to manage symptoms .

Mechanism of Action

Target of Action

2,4-Dimethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they can be involved in the biosynthesis of benzoxazinoid alkaloids . Additionally, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.

Pharmacokinetics

The pharmacokinetic properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2,4-dimethyl-1H-indole’s action can vary depending on its targets and the biochemical pathways it affects. For example, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may inhibit viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-dimethyl-1H-indole. For instance, the production of indole-3-acetic acid, a plant hormone, is influenced by the presence of tryptophan in the environment . Additionally, the efficacy of indole derivatives can be influenced by factors such as pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

2,4-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUMNVFXMLIKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451166 | |

| Record name | 2,4-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10299-61-3 | |

| Record name | 2,4-Dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-1H-indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)